4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic amide derivative featuring a 2-bromophenyl group and a 3-morpholinopropylamino substituent. Its structure combines a butanoic acid backbone with an amide linkage, a design motif common in bioactive molecules. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the morpholinopropyl group enhances solubility and pharmacokinetic properties due to morpholine’s polar nature .
Properties
IUPAC Name |
4-(2-bromoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4/c18-13-4-1-2-5-14(13)20-16(22)12-15(17(23)24)19-6-3-7-21-8-10-25-11-9-21/h1-2,4-5,15,19H,3,6-12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABDUVZMORZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound consists of several functional groups:
- Bromophenyl group : Enhances lipophilicity and may interact with biological targets.
- Morpholinopropyl group : Increases solubility and bioavailability.
- Oxobutanoic acid moiety : Involved in hydrogen bonding interactions.
The chemical formula for this compound is .
The biological activity of 4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid may involve:
- Interaction with proteins : The bromophenyl group can engage with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding.
- Hydrogen bonding : The oxobutanoic acid component may form hydrogen bonds with biological macromolecules, altering their structure and function.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with similar compounds. For instance:
- In vitro studies : Showed effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Antitumor Activity
Compounds with similar structures have been investigated for their antitumor effects:
- Case Study : A derivative demonstrated significant inhibition of tumor cell proliferation in vitro, indicating potential for cancer therapy .
Anti-inflammatory Effects
Compounds like 4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid may possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting a similar pathway for this compound .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. For example:
- Synthesis Methods : Multi-step synthetic routes have been developed to enhance yield and purity, facilitating further biological evaluation .
- Structure-Activity Relationship (SAR) : Investigations into the structural components have identified critical features that enhance biological activity, particularly the role of halogen substitutions .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three structurally related analogs (Table 1), focusing on substituent effects, synthesis, and inferred pharmacological properties.
Table 1: Comparison of Structural Features and Properties
Key Observations
Substituent Effects: Halogens: Bromine (Br) and chlorine (Cl) increase lipophilicity and receptor-binding affinity via halogen bonding, while fluorine (F) enhances metabolic stability . Morpholinopropyl Group: Introduces hydrogen-bonding capacity and improves aqueous solubility, critical for bioavailability . Methoxy Group: Electron-donating nature may reduce reactivity but improve oxidative stability compared to halogenated analogs .
Synthesis Methods: The target compound’s synthesis likely parallels that of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (), involving nucleophilic addition of 2-bromoaniline and 3-morpholinopropylamine to a maleic anhydride derivative. Crystallization from methanol or acetone is typical .
Pharmacological Implications :
- Methylidene-containing analogs (e.g., ) exhibit antiproliferative activity, while morpholine derivatives may target enzymes with polar active sites (e.g., kinases or proteases) .
- Dual halogenation (Cl/F) in ’s compound suggests optimized antimicrobial potency via enhanced membrane penetration .
Crystallographic and Conformational Differences
- Steric hindrance from the ortho-bromine may reduce crystal packing efficiency compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
